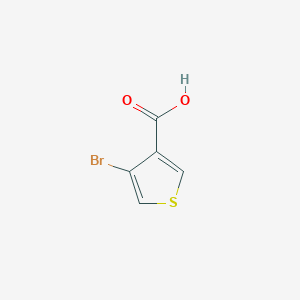
4-ブロモチオフェン-3-カルボン酸
概要
説明
4-Bromothiophene-3-carboxylic acid is a brominated thiophene derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. The presence of the bromine atom and carboxylic acid group on the thiophene ring makes it a versatile precursor for further chemical transformations, leading to a wide range of applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 4-bromothiophene-3-carboxylic acid derivatives has been explored in several studies. One approach involves the reaction of the sodium salt of 4-bromothiophene-3-carboxylic acid with carbanions in the presence of copper or copper(II) acetate. This method facilitates the displacement of the bromide ion and can result in simultaneous deacylation, yielding condensation products such as ethyl esters of homophthalic acid analogs. These intermediates can then undergo cyclisation reactions to produce thienopyranones and thienopyridinones .
Molecular Structure Analysis
The molecular structure of 4-bromothiophene-3-carboxylic acid derivatives can be confirmed through various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography. For instance, the molecular structure of related compounds, such as the methyl ester of 3-bromo-2-(2-hydroxy-2-propyl)-7-oxo-7H-selenolo[2,3-f]chromene-8-carboxylic acid, has been elucidated using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule .
Chemical Reactions Analysis
The bromine atom on the thiophene ring of 4-bromothiophene-3-carboxylic acid makes it amenable to various chemical reactions, particularly those involving palladium-catalyzed cross-coupling reactions such as the Suzuki reaction. For example, thiophene-based derivatives have been synthesized via the Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid with different arylboronic acids, leading to a series of novel compounds with potential spasmolytic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromothiophene-3-carboxylic acid and its derivatives are influenced by the functional groups attached to the thiophene ring. These properties can be studied through computational methods such as density functional theory (DFT) calculations, which provide insights into the reactivity descriptors and frontier molecular orbitals of the compounds. Such studies can reveal the relative stability and reactivity of different derivatives, as well as their nonlinear optical (NLO) responses .
科学的研究の応用
薬理学
4-ブロモチオフェン-3-カルボン酸: は、薬理学において、特に様々な生物活性分子の合成において、汎用性の高いビルディングブロックです。 その臭素原子は、パラジウム触媒カップリング反応によって置換することができ、潜在的な治療薬の開発のための貴重な前駆体となっています .
材料科学
材料科学では、この化合物は、チオフェン系ポリマーの合成のための前駆体として役立ちます。 これらのポリマーは、その電気伝導性で知られており、有機発光ダイオード(OLED)や太陽電池に不可欠な有機半導体の製造に使用されます .
有機合成
4-ブロモチオフェン-3-カルボン酸: は、有機合成において不可欠なものです。それは、多くの有機化合物の中心構造であるチオフェン環を構築するために使用されます。 臭素原子は、様々なクロスカップリング反応によってさらなる官能基化を可能にし、複雑な有機分子の作成を可能にします .
分析化学
この化合物は、分析化学において、分析機器の較正のための標準または試薬として使用されます。 その明確に定義された構造と特性により、様々な化学的アッセイで正確な測定と分析が可能です .
生化学
生化学では、4-ブロモチオフェン-3-カルボン酸は、チオフェン環を含む酵素触媒反応を研究するために使用されます。 それは、チオフェン含有薬物の生物学的標的との相互作用を理解するのに役立ちます .
環境科学
4-ブロモチオフェン-3-カルボン酸の環境への応用には、より環境に優しい染料や顔料の合成における中間体としての使用が含まれます。 その誘導体は、生分解性プラスチックやその他の持続可能な材料における潜在的な用途について研究されています .
Safety and Hazards
作用機序
Target of Action
This compound is often used as a building block in organic synthesis
Mode of Action
It has been used in suzuki–miyaura cross-coupling reactions , which suggests that it may interact with palladium catalysts and organoboron reagents in these reactions.
Biochemical Pathways
As a building block in organic synthesis
Pharmacokinetics
Some properties such as its lipophilicity and water solubility have been reported . Its lipophilicity, measured as Log Po/w, is 1.49, suggesting it has some degree of lipid solubility. Its water solubility is reported as 0.502 mg/ml, indicating it is somewhat soluble in water . These properties could impact its bioavailability, but more research is needed to fully understand its pharmacokinetics.
Result of Action
As a building block in organic synthesis , its primary role is likely in the formation of more complex molecules. The specific effects of these molecules would depend on their structure and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromothiophene-3-carboxylic acid. For instance, the Suzuki–Miyaura cross-coupling reactions it participates in are known to be influenced by factors such as temperature, pH, and the presence of other reagents . .
特性
IUPAC Name |
4-bromothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBIZVFQQBCAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168205 | |
| Record name | 4-Bromo-3-thenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16694-17-0 | |
| Record name | 4-Bromo-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16694-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-thenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016694170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-3-thenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-thenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMO-3-THENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX6W43FRG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



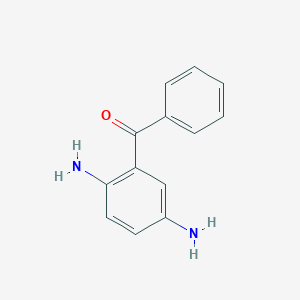
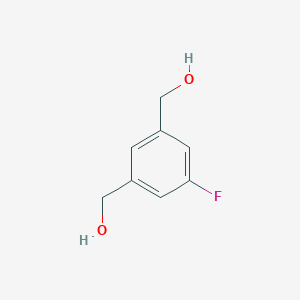
![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)


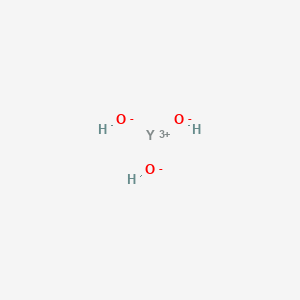
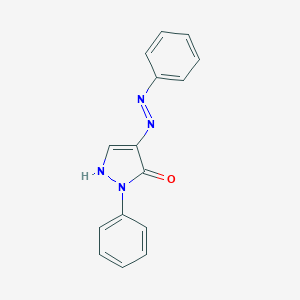
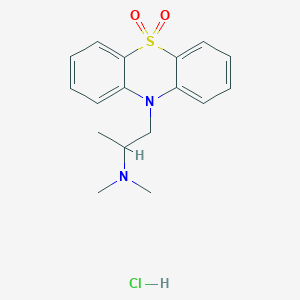
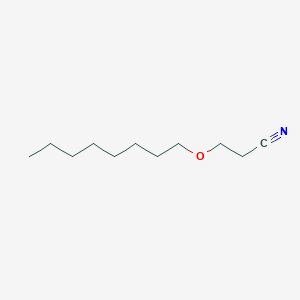

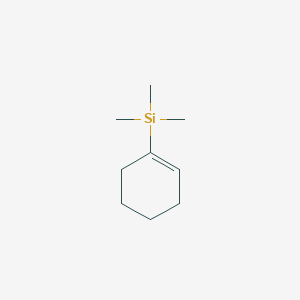
![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)